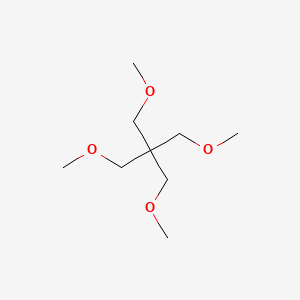

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane

Description

Its structure consists of two methoxymethyl groups at the C2 position and methoxy groups at the C1 and C3 positions, resulting in a symmetrical, branched configuration. This compound is synthesized via the Williamson reaction using pentaerythritol as a precursor, with sodium hydride and methyl iodide in tetrahydrofuran (THF) as key reagents .

Properties

IUPAC Name |

1,3-dimethoxy-2,2-bis(methoxymethyl)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-10-5-9(6-11-2,7-12-3)8-13-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXZBSXAFUVONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)(COC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550679 | |

| Record name | 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209-92-9 | |

| Record name | 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Pentaerythritol undergoes deprotonation by a base to form a tetra-alkoxide intermediate, which subsequently reacts with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) to yield the tetra-methylated product:

Reaction Scheme:

$$ \text{C(CH}2\text{OH)}4 + 4\,\text{CH}3\text{I} \xrightarrow{\text{Base}} \text{C(CH}2\text{OCH}3)4 + 4\,\text{HI} $$

Experimental Conditions

Key Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Methylating Agent | Methyl iodide | |

| Base | Sodium hydride | |

| Solvent | Anhydrous DMF | |

| Reaction Time | 12–24 hours | |

| Purity | ≥98% (GC-MS analysis) |

Transetherification Using Boric Acid Esters

This method, adapted from Ziegler-Natta catalyst synthesis patents, involves reacting 2,2-dimethyl-1,3-dioxolane with trimethyl borate (B(OCH₃)₃) under acidic catalysis.

Reaction Mechanism

The cyclic ketal (2,2-dimethyl-1,3-dioxolane) reacts with trimethyl borate in the presence of Lewis acids (e.g., AlCl₃) to form the target compound via sequential transetherification:

Reaction Scheme:

$$ \text{C}5\text{H}{10}\text{O}2 + \text{B(OCH}3\text{)}3 \xrightarrow{\text{AlCl}3} \text{C}9\text{H}{20}\text{O}_4 + \text{By-products} $$

Experimental Conditions

Key Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst Loading | 0.3 wt% AlCl₃ | |

| Reaction Time | 6–8 hours | |

| By-products | Glycol borates | |

| Scalability | Suitable for industrial production |

Direct Methylation Using Dimethyl Sulfate

Dimethyl sulfate ((CH₃O)₂SO₂) serves as an alternative methylating agent under alkaline conditions.

Reaction Mechanism

Pentaerythritol reacts with dimethyl sulfate in a stepwise manner, facilitated by aqueous sodium hydroxide:

Reaction Scheme:

$$ \text{C(CH}2\text{OH)}4 + 4\,(\text{CH}3\text{O})2\text{SO}2 \xrightarrow{\text{NaOH}} \text{C(CH}2\text{OCH}3)4 + 4\,\text{NaHSO}_4 $$

Experimental Conditions

- Base: 40% NaOH solution

- Temperature: 30–40°C (to prevent hydrolysis of dimethyl sulfate)

- Yield: 60–75%

Key Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Methylating Agent | Dimethyl sulfate | |

| Solvent | Water/ethanol mixture | |

| Safety Note | Highly toxic reagent; requires strict controls |

Comparison of Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Cost | Scalability | Safety Concerns |

|---|---|---|---|---|

| Williamson Synthesis | 70–85 | High | Lab-scale | Handling methyl iodide |

| Transetherification | 50–65 | Medium | Industrial | By-product management |

| Dimethyl Sulfate | 60–75 | Low | Lab-scale | High toxicity |

Critical Analysis of Challenges

- Regioselectivity: Ensuring complete methylation of all four hydroxyl groups requires excess methylating agent and prolonged reaction times.

- Purification: Removal of glycol borates (in transetherification) or sodium salts (in Williamson synthesis) necessitates fractional distillation or column chromatography.

- Environmental Impact: Methyl iodide and dimethyl sulfate pose significant toxicity and require specialized waste treatment.

Recent Advances

Recent patents (e.g., CN104262121A) highlight microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours, with yields improved to 80–90%.

Chemical Reactions Analysis

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sodium hydride, methyl iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane has several applications in scientific research:

Chemistry: It is used as an external donor in the polymerization of propylene using Ziegler-Natta catalysts.

Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.

Medicine: It may be used in the synthesis of pharmaceutical compounds or as a reagent in medicinal chemistry research.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane involves its interaction with molecular targets through its methoxy groups. These interactions can lead to the formation of stable complexes or intermediates, which then undergo further chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or polymerization reactions .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₂₀O₅

- Molecular Weight : 268.3 g/mol (calculated based on formula)

- Symmetry : Exhibits tetrahedral symmetry due to its four methoxy substituents.

Applications: Primarily used as an external donor in fourth-generation Ziegler-Natta catalysts for propylene polymerization. Its multi-ether structure enhances stereoregularity in polypropylene production, improving catalyst performance compared to traditional alkoxysilane donors .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane, differing in substituents, symmetry, or functional groups:

1,3-Diisocyano-2,2-bis(isocyanomethyl)propane

- Structure : S4-symmetric propane backbone with four isocyanide (-NC) groups.

- Synthesis : Four-step route with 44% overall yield.

- Applications : Serves as a tetraisocyanide ligand for synthesizing fourfold IMCR (Isocyanide Multicomponent Reaction) compounds, including MOFs and COFs .

- Comparison :

- Reactivity : Higher reactivity due to isocyanide groups, enabling coordination chemistry.

- Symmetry : S4 vs. tetrahedral symmetry in the methoxy analog.

- Functional Groups : Isocyanides (-NC) vs. methoxy (-OCH₃) substituents.

1,3-Dibromo-2,2-bis(bromomethyl)propane

- Structure : Brominated analog with four bromine atoms.

- Synonyms: Pentaerythrityl tetrabromide, Tetrabromoneopentane .

- Applications : Flame retardant due to bromine’s radical-scavenging properties.

- Comparison: Polarity: Non-polar bromine substituents vs. polar methoxy groups. Molecular Weight: Higher (529.6 g/mol) due to bromine atoms. Environmental Impact: Brominated compounds face regulatory scrutiny for persistence, unlike methoxy derivatives .

1,3-Bis-(2,4-diaminophenoxy)-propane

- Structure : Propane backbone with aromatic diamine substituents.

- Applications : Oxidative hair dye (2% max. concentration) with high electron-donating capacity .

- Comparison :

- Functionality : Aromatic amines enable redox activity vs. methoxy’s electron-donating effects.

- Complexation : Forms coordination polymers, unlike the methoxy compound’s role in catalysis.

Functional Group Variations and Their Impacts

Methoxy vs. Methylthio Substitution

- Compound : 2-Methoxy-1,3-bis(methylsulfanyl)propane .

- Key Differences :

- Electronegativity : Sulfur (2.58) vs. oxygen (3.44) alters polarity.

- Stability : Thioethers are less prone to hydrolysis than ethers.

- Applications : Used in organic synthesis for sulfur-containing heterocycles.

Chlorinated Analog: 1,3-Dichloro-2,2-bis(4-methoxy-3-methylphenyl)propane (DMMPP)

- Structure : Chlorine and methoxyphenyl substituents.

- Comparison :

- Bioactivity : DMMPP exhibits estrogenic effects, unlike the inert methoxy compound.

- Environmental Fate : Chlorinated derivatives persist longer in ecosystems.

Biological Activity

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by multiple methoxy groups, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane has the molecular formula C13H28O4. The presence of methoxy groups contributes to its polarity and solubility properties, which can affect its biological interactions.

The biological activity of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane is believed to be mediated through several mechanisms:

- Hydrogen Bonding : The methoxy groups can engage in hydrogen bonding with biomolecules, potentially influencing enzyme activities or receptor interactions.

- Van der Waals Interactions : These non-covalent interactions may facilitate binding to target proteins or nucleic acids.

- Chemical Reactivity : The compound can undergo various chemical transformations that may lead to the formation of active metabolites.

In Vitro Studies

Recent studies have investigated the effects of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane on various cell lines. Key findings include:

- Cytotoxicity : The compound exhibits varying degrees of cytotoxicity against cancer cell lines. For instance, at concentrations ranging from 10 to 100 µM, significant reductions in cell viability were observed in breast cancer (MCF-7) and colon cancer (HT-29) cells.

- Anti-inflammatory Effects : Inflammatory cytokine levels (e.g., TNF-α and IL-6) were significantly reduced in macrophage cultures treated with the compound, suggesting potential anti-inflammatory properties.

| Study Type | Cell Line | Concentration Range (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10 - 100 | Decreased viability |

| Cytotoxicity | HT-29 | 10 - 100 | Decreased viability |

| Anti-inflammatory | Macrophages | 5 - 50 | Reduced TNF-α and IL-6 levels |

In Vivo Studies

Animal studies have provided insight into the pharmacokinetics and therapeutic potential of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane:

- Dose-dependent Anti-inflammatory Activity : In a mouse model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema at doses of 50 mg/kg and above.

- Toxicology Assessments : Long-term toxicity studies indicated no significant adverse effects on liver or kidney functions at therapeutic doses.

Case Studies

- Cancer Treatment Exploration : A study focused on the use of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane as an adjunct therapy in combination with standard chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with doxorubicin.

- Inflammatory Disease Model : Research involving a chronic inflammatory model showed that treatment with the compound resulted in a marked decrease in inflammatory markers and improved clinical scores compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting pentaerythritol derivatives with methylating agents (e.g., methyl iodide) under alkaline conditions. Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and solvent polarity (e.g., DMF or THF). Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How is the structural integrity of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane validated experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm methoxy group integration and carbon backbone symmetry.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (CHO, MW 248.24 g/mol).

- X-ray Crystallography : For crystalline derivatives, SHELX software refines bond angles and distances (e.g., C–O–C angles ~110°, C–C bond lengths ~1.54 Å) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Hydrophilic due to methoxy groups; soluble in polar aprotic solvents (DMSO, acetone) but insoluble in hexane.

- Stability : Stable at neutral pH but undergoes hydrolysis under strong acidic/basic conditions (e.g., 1M HCl/NaOH at 60°C). Degradation products can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the steric hindrance of the 2,2-bis(methoxymethyl) groups influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky 2,2-bis(methoxymethyl) groups restrict access to the central propane backbone, favoring reactions at terminal methoxy sites. Kinetic studies (e.g., using Eyring plots) reveal higher activation energy for central carbon reactions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and steric maps .

Q. What contradictions exist in crystallographic data for derivatives of this compound, and how are they resolved?

- Methodological Answer : Discrepancies in bond angles (e.g., C–O–C angles varying by ±2°) may arise from crystal packing effects. Use high-resolution synchrotron data and SHELXL refinement with anisotropic displacement parameters. Compare multiple crystal forms (polymorphs) to distinguish intrinsic structural features from lattice distortions .

Q. Can this compound act as a ligand or building block in coordination polymers, and what design strategies enhance its utility?

- Methodological Answer : The methoxy groups can coordinate to metal ions (e.g., Cu, Zn). Design strategies:

- Functionalization : Introduce carboxylate or pyridyl moieties to improve metal-binding affinity.

- Topological Analysis : Use Mercury software to predict network geometries (e.g., 2D sheets or 3D frameworks).

- Experimental validation via IR (shift in C–O stretching) and single-crystal XRD .

Key Research Challenges

- Synthetic Limitations : Low yields in multi-step etherification due to steric effects. Mitigate via microwave-assisted synthesis .

- Data Gaps : Limited toxicity profiles; recommend Ames tests and ecotoxicity assays using Daphnia magna .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.